molecular formula C8H6NO3- B1226916 2-Aminophenylglyoxylate

2-Aminophenylglyoxylate

Cat. No. B1226916
M. Wt: 164.14 g/mol
InChI Key: MQMWPBBDMIYYMI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminophenylglyoxylate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-aminophenylglyoxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 2-aminophenylglyoxylic acid.

Scientific Research Applications

Oxidative Radical Arylation

2-Aminophenylglyoxylate is utilized in the oxidative radical arylation of anilines, employing arylhydrazine hydrochlorides and anilines in biphasic reactions with dioxygen from air. This process, involving the free amino functionality of aniline, results in high ortho:meta regioselectivities and is applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

Aminoglycoside Antibiotics

2-Aminophenylglyoxylate-related compounds, such as 2-deoxystreptamine (2-DOS) aminoglycosides, are important broad-spectrum antibiotics used in treating infections caused by aerobic Gram-negative bacilli. These compounds bind to the 16 S rRNA of the 30 S ribosomal subunit, interfering with protein synthesis (Pilch, Kaul, Barbieri, & Kerrigan, 2003).

Antimicrobial Activity

2-Aminothiophenes, similar in structure to 2-Aminophenylglyoxylate, exhibit significant antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. These compounds are synthesized through base protonated reactions and evaluated for their antibacterial activity (Prasad, Angothu, Latha, & Nagulu, 2017).

Medicinal Chemistry Applications

2-Aminothiazoles, structurally related to 2-Aminophenylglyoxylate, are used in medicinal chemistry and drug discovery, showing potential in various therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).

properties

IUPAC Name

2-(2-aminophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMWPBBDMIYYMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NO3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminophenylglyoxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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